molecular formula C16H15N3O B4005517 5-(1-phenylpropyl)-3-pyridin-4-yl-1,2,4-oxadiazole

5-(1-phenylpropyl)-3-pyridin-4-yl-1,2,4-oxadiazole

Cat. No.: B4005517
M. Wt: 265.31 g/mol
InChI Key: FOFWPSUSYJYZBZ-UHFFFAOYSA-N
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Description

5-(1-phenylpropyl)-3-pyridin-4-yl-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of a pyridine ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-phenylpropyl)-3-pyridin-4-yl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyridine derivative with a hydrazide, followed by cyclization to form the oxadiazole ring. The reaction conditions often require the use of a dehydrating agent, such as phosphorus oxychloride, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(1-phenylpropyl)-3-pyridin-4-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-(1-phenylpropyl)-3-pyridin-4-yl-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(1-phenylpropyl)-3-pyridin-4-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-phenylethyl)-3-pyridin-4-yl-1,2,4-oxadiazole
  • 5-(1-phenylbutyl)-3-pyridin-4-yl-1,2,4-oxadiazole
  • 5-(1-phenylpropyl)-3-pyridin-4-yl-1,3,4-oxadiazole

Uniqueness

5-(1-phenylpropyl)-3-pyridin-4-yl-1,2,4-oxadiazole is unique due to its specific substitution pattern and the presence of both pyridine and oxadiazole rings. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(1-phenylpropyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-2-14(12-6-4-3-5-7-12)16-18-15(19-20-16)13-8-10-17-11-9-13/h3-11,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFWPSUSYJYZBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C2=NC(=NO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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